molecular formula C10H6ClF2NS B1529271 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole CAS No. 1343924-10-6

2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole

Cat. No.: B1529271
CAS No.: 1343924-10-6
M. Wt: 245.68 g/mol
InChI Key: FCHDOJSBKDLMCV-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The molecule also has a chloromethyl group (-CH2Cl) and a 2,6-difluorophenyl group attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a chloromethyl group, and a 2,6-difluorophenyl group. The exact structure would depend on the specific positions of these groups on the thiazole ring .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Corrosion Inhibition

Inhibitory Effects on Metal Corrosion

Certain thiazole derivatives have been explored for their potential in mitigating corrosion of metals in acidic environments. Studies have shown that thiazole compounds can act as effective corrosion inhibitors, protecting metals like mild steel from degradation in acidic solutions. These inhibitors operate through adsorption on the metal surface, creating a protective barrier that reduces corrosion rates. The effectiveness of these inhibitors is often assessed through electrochemical methods and is found to vary with the structure of the thiazole compound and the conditions of the environment (Bentiss et al., 2007).

Spectroscopic Analysis

Molecular Structure and Spectroscopy

Thiazole derivatives, including those similar to 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole, have been subjects of spectroscopic studies to understand their molecular structure, electronic properties, and potential applications. Such studies often employ techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray crystallography to elucidate the compounds' structure and behavior at the molecular level. These analyses provide insights into the electronic characteristics of the compounds, including their molecular orbitals and electron distribution, which are crucial for designing materials with specific properties (Shanmugapriya et al., 2022).

Material Science

Advanced Materials Development

Research into thiazole derivatives extends into the realm of material science, where their unique properties are harnessed for the development of novel materials. This includes the creation of luminescent materials, where thiazole-based compounds are engineered to exhibit specific photophysical properties. These materials can have applications in optoelectronics, data security, and as sensors due to their tunable emission properties. The ability of thiazole compounds to form stable complexes with metals and other entities further extends their utility in creating functional materials for various technological applications (Song et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the context in which it is used (e.g., as a drug, a catalyst, a polymer, etc.). Without more information, it’s difficult to speculate on the mechanism of action of this specific compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical properties .

Properties

IUPAC Name

2-(chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NS/c11-4-9-14-8(5-15-9)10-6(12)2-1-3-7(10)13/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHDOJSBKDLMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CSC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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